molecular formula C39H71NO13 B601437 克拉霉素 EP 杂质 P CAS No. 123967-58-8

克拉霉素 EP 杂质 P

货号: B601437
CAS 编号: 123967-58-8
分子量: 761.98
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmaceutical Quality Control

Clarithromycin EP Impurity P plays a crucial role in the quality control of clarithromycin formulations. It is included in the regulatory specifications outlined by pharmacopoeias, such as the American and European Pharmacopeia. The content of this impurity must not exceed specified limits to ensure the safety and efficacy of the final drug product .

Quality Control Applications:

  • Analytical Method Development: Used in developing analytical methods for quantifying clarithromycin and its impurities.
  • Method Validation: Essential for validating methods to ensure compliance with regulatory standards during drug production .
  • Quality Assurance in Production: Monitored during the manufacturing process to maintain product integrity.

Mechanism of Action in Bacterial Inhibition

Clarithromycin EP Impurity P exhibits antibacterial properties by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, which blocks peptidyl transferase activity, ultimately preventing bacterial growth and replication. This mechanism is vital for understanding its potential therapeutic applications and interactions with other compounds.

Biochemical Pathways:

  • Inhibition of bacterial protein synthesis leads to bacterial cell death or growth inhibition.
  • Affects various cellular functions, including gene expression and metabolic processes within bacterial cells.

Research Applications

The compound is utilized in various research contexts, particularly in microbiology and pharmacology. Its ability to inhibit bacterial growth makes it a useful tool for studying antibiotic resistance mechanisms and evaluating new antibacterial agents.

Research Areas:

  • Antibiotic Resistance Studies: Investigating how bacteria adapt to clarithromycin and its impurities.
  • Pharmacokinetics Research: Understanding how clarithromycin EP Impurity P interacts with human cells, particularly neutrophils and macrophages.
  • Chemical Reaction Studies: Exploring oxidation, reduction, and substitution reactions involving this compound can provide insights into its reactivity and stability under different conditions.

The preparation and use of clarithromycin EP Impurity P must adhere to stringent regulatory guidelines. The methods for synthesizing this compound have been refined to ensure high selectivity and yield, which is crucial for maintaining the quality of clarithromycin products .

作用机制

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin EP Impurity P involves several steps, including the protection of oxime hydroxyl groups, selective protection of hydroxyl groups on the deoxy amino sugar ring, methylation, deprotection, and purification. The process begins with the protection of oxime hydroxyl using 1,1-Diisopropoxy cyclohexane, followed by selective protection using trimethylsilane. Methylation is then carried out, followed by deprotection and purification to obtain high-purity Clarithromycin EP Impurity P .

Industrial Production Methods: Industrial production of Clarithromycin EP Impurity P follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the protection, methylation, and deprotection steps, followed by purification using chromatographic techniques to ensure high purity and yield .

化学反应分析

Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

相似化合物的比较

    Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.

    Clarithromycin EP Impurity B: 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine.

    Clarithromycin EP Impurity C: 4′,6-Di-O-methylerythromycin A.

    Clarithromycin EP Impurity D: N-Demethylclarithromycin

Uniqueness: Clarithromycin EP Impurity P is unique due to its specific structural modifications, which include the methylation of hydroxyl groups at positions 4′ and 6. These modifications can influence its chemical reactivity and interactions with biological molecules, making it a valuable reference standard in pharmaceutical research .

生物活性

Clarithromycin EP Impurity P, also known as 4′,6-Di-O-methylerythromycin A, is a significant compound derived from the macrolide antibiotic clarithromycin. Its biological activity primarily revolves around its ability to inhibit bacterial protein synthesis, making it an important subject of study in pharmacology and microbiology.

Target of Action:
Clarithromycin EP Impurity P exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the peptidyl transferase activity, which is crucial for protein synthesis in bacteria. Consequently, this leads to the inhibition of bacterial growth or cell death due to the inability to produce essential proteins necessary for survival .

Biochemical Pathways:
The primary pathway affected by Clarithromycin EP Impurity P is the bacterial protein synthesis pathway . By disrupting this pathway, the compound effectively prevents bacteria from replicating and thriving in various environments. This mechanism is similar to that of its parent compound, clarithromycin, which has been extensively studied for its pharmacokinetic properties and efficacy against a range of pathogens .

Pharmacokinetics

Research indicates that clarithromycin and its derivatives, including Clarithromycin EP Impurity P, demonstrate high stability in acidic conditions, allowing for effective absorption in the gastrointestinal tract. The pharmacokinetic profile shows that these compounds achieve high concentrations in tissues such as the lungs, which is particularly beneficial for treating respiratory infections .

Cellular Effects

Impact on Cell Function:
As a derivative of clarithromycin, Clarithromycin EP Impurity P may influence various cellular functions beyond mere antibacterial activity. It can affect cell signaling pathways, modify gene expression, and alter cellular metabolism. These effects are critical in understanding how this compound might interact with human cells and immune responses .

Comparative Analysis with Other Impurities

To better understand the unique properties of Clarithromycin EP Impurity P, it is beneficial to compare it with other related impurities:

Impurity Structure/Description Biological Activity
Clarithromycin EP Impurity A2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin ASimilar mechanism but varied potency against different bacteria
Clarithromycin EP Impurity B9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amineLess studied; potential antiviral properties
Clarithromycin EP Impurity C4′,6-Di-O-methylerythromycin ASimilar action but distinct pharmacokinetic properties
Clarithromycin EP Impurity DN-DemethylclarithromycinReduced antibacterial activity compared to parent compound

Case Studies and Research Findings

属性

CAS 编号

123967-58-8

分子式

C39H71NO13

分子量

761.98

外观

White Solid

熔点

>215°C (dec.)

纯度

> 95%

数量

Milligrams-Grams

同义词

4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。